Sodium dithionite

Descripción general

Descripción

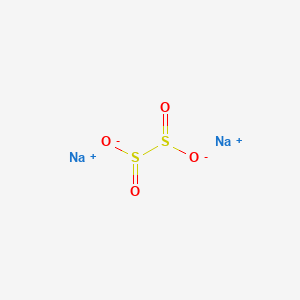

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a potent inorganic reducing agent with the chemical structure [O⁻]S(=O)S(=O)[O⁻]·2Na⁺ . It is widely utilized in biochemical, industrial, and analytical applications due to its strong reductive capacity. In biochemical systems, it reduces iron-sulfur clusters (e.g., in QueE and ferredoxin) to activate enzymes or study redox mechanisms . Industrially, it is employed in textile bleaching and food processing (e.g., rock candy production) to remove dyes or stabilize products . Analytically, this compound serves as a selective demasking agent for thallium(III) determination, outperforming competing ions like Hg(II) and Pd(II) . However, its instability in aqueous solutions—degrading into thiosulfate, sulfite, and sulfur—requires careful handling under inert conditions .

Métodos De Preparación

Temperature and Residence Time

The reaction is conducted at 1–10°C to minimize side reactions. Experimental data (Table 1) demonstrates that a residence time of 8 minutes at pH 6.8 achieves an 82% yield, whereas shorter times (4 minutes) or higher pH (7.5) reduce efficiency .

Table 1: Yield of Sodium Dithionite at Varied pH and Residence Times

Comparative Analysis with Sulfuric Acid

When sulfuric acid (H₂SO₄) replaced CO₂ for pH adjustment, yields dropped to 60–68% due to borohydride hydrolysis and sulfate by-product formation . CO₂’s weak acidity (carbonic acid) mitigates hydrolysis, while its by-product (sodium carbonate) stabilizes dithionite .

Industrial Advantages

-

Safety : Eliminates toxic reagents like sulfur dioxide (SO₂) and organic acids .

-

Cost Efficiency : CO₂ is cheaper per mole than SO₂, reducing raw material costs by 20–30% .

-

Environmental Impact : Sodium carbonate by-products are non-toxic and recyclable .

Sodium Formate-Sulfur Dioxide Method in Aqueous Methanol

Reaction Mechanism and Process Overview

This method, detailed in US3714340A, involves the reaction of sodium formate (HCOONa) with sulfur dioxide (SO₂) in aqueous methanol, catalyzed by sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃):

2\text{HCOONa} + 4\text{SO}2 + 2\text{NaOH} \rightarrow \text{Na}2\text{S}2\text{O}4 + 2\text{CO}2 + 3\text{H}2\text{O} $$

.

Key to this process is maintaining a temperature of 65–80°C and superatmospheric pressure (1.5–2.0 atm) to enhance SO₂ solubility and reaction kinetics.

Optimization Parameters

Solvent Composition and Pressure Effects

Methanol-water mixtures (380–700 parts solvent per 100 parts sodium formate) optimize reactant solubility. Under pressure, yields improve from 75% to 88%, with purity exceeding 95%.

Table 2: Yield and Purity Under Varied Pressure Conditions

| Pressure (atm) | Yield (%) | Purity (%) |

|---|---|---|

| 1.0 | 75 | 85 |

| 1.5 | 82 | 92 |

| 2.0 | 88 | 96 |

Source: US3714340A

Temperature Control

Temperatures below 65°C result in incomplete SO₂ absorption, while exceeding 80°C accelerates dithionite decomposition. The optimal range (65–80°C) balances reaction rate and product stability.

Industrial Challenges

- Solvent Cost : Methanol, though recoverable, adds operational expenses.

- By-Product Management : CO₂ emissions require capture systems to meet environmental regulations.

Comparative Analysis of Preparation Methods

Yield and Purity

- Borohydride-CO₂ Method : 82% yield, 90–95% purity.

- Formate-SO₂ Method : 88% yield, 95–96% purity.

Economic Viability

- Borohydride Method : Higher reagent costs (NaBH₄) offset by reduced waste treatment.

- Formate Method : Lower raw material costs but higher energy demands for pressure maintenance.

Análisis De Reacciones Químicas

Types of Reactions: Sodium dithionite primarily undergoes reduction reactions due to its strong reducing properties. It can also participate in oxidation and substitution reactions under specific conditions.

Common Reagents and Conditions:

Reduction: this compound is commonly used to reduce nitro compounds to amines, aldehydes to alcohols, and azo compounds to hydrazines. These reactions typically occur under basic or neutral conditions.

Oxidation: In the presence of oxygen, this compound can be oxidized to form sodium sulfate and sodium bisulfite.

Substitution: this compound can react with halogenated compounds to substitute halogen atoms with hydrogen.

Major Products:

- Reduction of nitro compounds yields amines.

- Reduction of aldehydes yields alcohols.

- Reduction of azo compounds yields hydrazines .

Aplicaciones Científicas De Investigación

Industrial Applications

Textile Industry

- Sodium dithionite is predominantly used as a reducing agent in the textile industry for dyeing and bleaching processes. It effectively reduces vat dyes, allowing for the production of vivid colors without altering the fabric's properties. Approximately 50% of this compound's use is attributed to textile bleaching, making it a critical component in this sector .

Pulp and Paper Industry

- In the pulp and paper industry, this compound is utilized to enhance the bleaching process. It improves lignin degradation and bleachability, which leads to higher yield and strength of the final product. Studies have shown that using this compound as a pulping additive results in significant improvements in kraft pulping .

Kaolin Bleaching

- This compound is also employed in kaolin bleaching, accounting for about 5% of its total usage. This application enhances the whiteness and brightness of kaolin clay used in ceramics and paper products .

Environmental Remediation

This compound plays a vital role in environmental applications, particularly in the remediation of heavy metal contamination. Its reducing properties allow it to convert toxic metal ions into less harmful forms. Notable applications include:

- Heavy Metal Waste Treatment : this compound is effective in treating heavy metals in aquifers and soils, reducing their mobility and toxicity .

- Silver Precipitation : In cyanide media, this compound facilitates silver precipitation from solutions, demonstrating its utility in recovering precious metals from waste streams .

Case Study 1: Kraft Pulping Enhancement

A pilot-scale study investigated the use of this compound as an additive in kraft pulping. Results indicated improved strength and bleachability of the pulp compared to traditional methods. The cost-effectiveness of this compound was highlighted when compared to alternatives like sodium borohydride .

Case Study 2: Silver Recovery

Research conducted on silver precipitation using this compound demonstrated that it could effectively reduce silver ions from cyanide solutions. The study found that within 45 minutes of introducing this compound, significant precipitation occurred while maintaining sufficient dithionite concentration for continued reactions .

Summary Table of Applications

| Application Area | Description | Percentage Use |

|---|---|---|

| Textile Bleaching | Reducing agent for dyeing processes | 50% |

| Pulp and Paper Bleaching | Enhances lignin degradation and bleachability | 35% |

| Kaolin Bleaching | Improves whiteness of kaolin clay | 5% |

| Environmental Remediation | Treats heavy metal contamination | Variable |

| Silver Recovery | Precipitates silver from cyanide solutions | Variable |

Mecanismo De Acción

Sodium dithionite exerts its effects through its strong reducing properties. It donates electrons to other molecules, thereby reducing them. The dithionite anion dissociates in solution to form sulfur dioxide radicals, which are highly reactive and facilitate various reduction reactions. The weak sulfur-sulfur bond in the dithionite anion is crucial for its reactivity .

Comparación Con Compuestos Similares

Sodium dithionite is compared below with structurally or functionally related reducing agents, emphasizing redox properties, applications, and limitations.

Inorganic Reducing Agents

Sodium Sulfide (Na₂S):

In methane production, sodium sulfide (0.25 g/L) achieved a median methane evolution rate (MER) of 3.884 mmol/L·h , outperforming this compound (0.1 g/L: 3.855 mmol/L·h ) . However, this compound is preferred in biochemical systems for reducing iron-sulfur clusters in enzymes like QueE and ferredoxin .Sodium Borohydride (NaBH₄):

Both agents reduce NAD⁺ to NADH, but this compound is more cost-effective and selective. At concentrations >0.1 M, this compound inhibits enzymes via thiol group interactions, while borohydride faces similar separation challenges post-reaction .

Organic Reducing Agents

- L-Cysteine:

In microbial cultures, L-cysteine (0.1 g/L) showed comparable MER (3.847 mmol/L·h ) to this compound but requires supplementary sulfur sources. Its biocompatibility makes it suitable for sensitive biochemical systems .

Other Dithionite Salts

- Ammonium Dithionite ((NH₄)₂S₂O₄):

Used in native mass spectrometry to avoid sodium adduct interference. It matches this compound’s reducing capacity (e.g., methylene blue reduction) but is less commercially available .

Sulfur-Containing Reductants

- Rongalite (NaHOCH₂SO₂) and Thiourea Oxides:

These compounds share sulfur-based reduction mechanisms but differ in stability. Rongalite is favored in industrial processes for controlled reduction without byproducts .

Table 1: Comparative Analysis of this compound and Similar Compounds

Key Research Findings:

Metal-Specific Reduction: this compound reduces Fe-containing proteins (e.g., QueE) but fails to reduce Co-substituted analogs (e.g., Co-AfGcHK), highlighting its metal-dependent activity .

Biomass Pretreatment Paradox: While this compound reduces fermentation inhibitors in lignocellulosic biomass, it decreases methane yields compared to laccase treatment .

Analytical Selectivity: In complexometric titrations, this compound selectively releases EDTA bound to thallium(III), enabling precise determination even with Hg(II) or Pd(II) interference .

Instability Challenges: Rapid degradation in aqueous solutions necessitates inert handling, as seen in marennine redox studies and ferredoxin reduction assays .

Actividad Biológica

Antioxidant Properties

Sodium dithionite exhibits potent antioxidant activity, which is the basis for many of its biological effects.

Reactive Oxygen Species (ROS) Scavenging

This compound has the ability to generate superoxide anions (O2−), which can mimic natural biological processes . This property allows it to interact with cellular antioxidant systems:

- Hydrogen Peroxide Reduction : In a study on Scutellaria baicalensis roots, this compound treatment reduced H2O2 content by approximately 50% within the first day of application .

-

Antioxidant Enzyme Modulation : The same study observed changes in the activities of key antioxidant enzymes:

Enzyme Effect of Na2S2O4 Treatment Superoxide Dismutase (SOD) Slight increase at high concentrations (40 μmol/L) Catalase (CAT) Initial increase followed by gradual decrease

Gene Expression Regulation

This compound has been shown to influence the expression of genes involved in antioxidant responses:

- Phenylalanine Ammonia-Lyase (PAL) Gene : Expression was increased, with more pronounced and sustained effects at higher concentrations (0.4 and 40 μmol/L) .

Oxygen Consumption Modulation

This compound has been observed to affect cellular metabolism, particularly oxygen consumption:

- A study on liver tissue demonstrated that this compound dose-dependently decreased ex vivo O2 consumption .

- This effect was associated with an increase in mitochondrial membrane potential .

Cytochrome C Oxidase Inhibition

This compound has been shown to inhibit cytochrome C oxidase activity:

- In a comparative study, this compound's inhibitory effect on cytochrome C oxidase was evaluated alongside other compounds like sodium hydrosulfide (NaHS) and potassium cyanide .

Physiological Impact

In vivo studies have revealed significant physiological effects of this compound administration:

- Cardiovascular Effects : Anesthetized Wistar rats receiving intravenous this compound exhibited significant bradycardia .

- Metabolic Changes : The same study observed metabolic acidosis and hyperlactataemia in treated animals .

Aquatic Toxicity

This compound's biological activity extends to aquatic organisms, with potential ecological implications:

| Organism | Toxicity Measure | Value |

|---|---|---|

| Leuciscus idus (fish) | 96-hr LC50 | 62.3 mg/L |

| Scenedesmus subspicatus (algae) | 72-hr ErC50 | 206 mg/L |

| Daphnia magna | 48-hr EC50 | 98.3 mg/L |

| Daphnia magna | 21-day NOEC | > 10 mg/L |

It's important to note that these toxicity values may be partially influenced by oxygen depletion in test solutions due to this compound's oxygen-scavenging properties .

DNA Extraction in Forensic Science

This compound has found application in forensic DNA analysis:

- It has been used as a reducing agent to facilitate the analysis of vat dyes in forensic samples .

- The compound's reducing properties may aid in breaking down cellular structures, potentially improving DNA extraction efficiency.

Stability and Reactivity

Understanding this compound's stability is crucial for its biological applications:

- The compound is unstable under physiological conditions, with decomposition rates increasing in acidic environments .

- In the presence of moisture, it oxidizes to form hydrogen sulfite, sulfite, and hydrogen sulfate .

- Under anaerobic conditions, such as in the lower gastrointestinal tract, it may form hydrogen sulfite and thiosulfate .

Q & A

Basic Research Questions

Q. What safety protocols are critical when designing experiments involving sodium dithionite?

this compound is highly reactive with oxidizers (e.g., chlorates, peroxides) and strong acids, releasing toxic gases like SO₂ . Key safety measures include:

- Using neoprene or PVC gloves and Tyvek® protective clothing to prevent skin contact .

- Engineering controls (e.g., fume hoods) to mitigate airborne exposure and installing emergency showers/eye wash stations .

- Avoiding storage with incompatible reagents (e.g., aluminum powder, sodium chlorite) .

Q. How can researchers standardize analytical methods for quantifying this compound’s reducing capacity in redox reactions?

- UV-Vis Spectroscopy : Track dithionite decay via absorbance at 315 nm, correlating with concentration .

- Iodometric Titration : Measure residual dithionite by titrating iodine released from excess potassium iodate .

- ImageJ/TrackPy : Quantify particle motion in redox-driven systems (e.g., soft-oxometalates) by analyzing trajectory data .

Q. What experimental parameters are essential for studying this compound’s role in nanoparticle synthesis (e.g., nZVI)?

- Concentration : Optimize dithionite:nZVI molar ratios to balance reduction efficiency and nanoparticle stability .

- pH Control : Maintain alkaline conditions (pH > 9) to prevent rapid dithionite decomposition .

- Characterization : Use TEM for nanoparticle size analysis and XRD to confirm crystallinity .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize this compound’s use in stabilizing 5-HMF and minimizing humin formation?

- Factorial Design : Vary temperature (120–140°C), time (15–45 min), and dithionite concentration (0.1–1 wt%) to model 5-HMF yield and humin mass .

- Response Surface Methodology : Identify interaction effects between variables and validate predictions via HPLC .

- Contradiction Resolution : Address discrepancies between lab-scale and pilot-scale results by adjusting residence time and mixing efficiency .

Q. What methodologies address contradictions in this compound’s redox kinetics across heterogeneous systems?

- Comparative Kinetics : Compare reaction rates in aqueous vs. solid-phase systems using Arrhenius plots to identify activation energy differences .

- In Situ Monitoring : Deploy electrochemical sensors (e.g., ORP probes) to track real-time redox potential shifts during chromium(VI) reduction .

- Mechanistic Modeling : Use density functional theory (DFT) to simulate dithionite’s electron transfer pathways in complex matrices .

Q. How can researchers translate lab-scale this compound applications (e.g., chromium remediation) to field studies?

- Pilot-Scale Testing : Inject this compound into contaminated aquifers and monitor Cr(VI) reduction via ion chromatography .

- Cross-Hole Radar : Image subsurface redox zones to assess dithionite dispersion and reaction completeness .

- Long-Term Stability : Evaluate rebound effects by measuring post-treatment Cr(VI) concentrations over 6–12 months .

Q. What frameworks guide hypothesis formulation for this compound’s mechanistic role in novel applications (e.g., active matter systems)?

- PICOT Framework : Structure research questions around P opulation (e.g., nanoparticle systems), I ntervention (dithionite concentration), C omparison (alternative reductants), O utcome (motion velocity), and T ime (reaction duration) .

- Gap Analysis : Prioritize understudied areas (e.g., dithionite’s impact on interfacial tension in microfluidic systems) .

Q. Methodological Best Practices

Q. How should researchers validate this compound’s purity and stability in long-term studies?

- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures to assess batch stability .

- FTIR Spectroscopy : Detect sulfate byproducts (e.g., sulfite) indicative of dithionite degradation .

- Control Experiments : Include argon-purged controls to isolate oxygen-driven decomposition effects .

Q. What statistical approaches resolve data variability in this compound-driven redox processes?

- ANOVA : Test significance of factors (e.g., pH, temperature) on reaction efficiency .

- Error Propagation Analysis : Quantify uncertainty in kinetic rate constants derived from spectrophotometric data .

Propiedades

InChI |

InChI=1S/2Na.H2O4S2/c;;1-5(2)6(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVBXVOWTABLYPX-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)S(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2S2O4, Na2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | SODIUM DITHIONITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | SODIUM DITHIONITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1717 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Sodium dithionite | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sodium_dithionite | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9029697 | |

| Record name | Dithionous acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sodium dithionite is a whitish to light yellow crystalline solid having a sulfur dioxide-like odor. It spontaneously heats on contact with air and moisture. This heat may be sufficient to ignite surrounding combustible materials. Under prolonged exposure to fire or intense heat containers of this material may violently rupture. It is used in dyeing and to bleach paper pulp., Dry Powder; Liquid; Other Solid, White to grayish-white granular powder with a sulfur dioxide odor; [CHEMINFO MSDS], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | SODIUM DITHIONITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dithionous acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium hydrosulfite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1561 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sodium dithionite (Na2S2O4) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0303398 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | SODIUM DITHIONITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1717 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

about 100 °C (open cup), >100 °C o.c. | |

| Details | European Commission, ESIS; IUCLID Dataset, Sodium dithionite (7775-14-6) (April 2006). Available from, as of November 10, 2009: https://esis.jrc.ec.europa.eu/ | |

| Record name | Sodium hydrosulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | European Commission, ESIS; IUCLID Dataset, Sodium dithionite (7775-14-6) (April 2006). Available from, as of November 10, 2009: https://esis.jrc.ec.europa.eu/ | |

| Record name | SODIUM DITHIONITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1717 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slightly sol in alcohol; very soluble in water, Slightly sol in cold water; insoluble in acids, At 20 °C, 24.1 g/100 g water, Solubility in water, g/100ml at 20 °C: 25 (moderate) | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 4-90 | |

| Record name | Sodium hydrosulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 4-90 | |

| Record name | SODIUM DITHIONITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1717 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

2.38 g/cu cm, Na2S2O4.2H2O, mol wt 210.146 ... crystallizes in thin, yellowish shiny, soft prisms of density 1.58 g/cu cm /Dihydrate/, 2.4 g/m³ | |

| Details | Barbera JJ et al; Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (2002). NY, NY: John Wiley & Sons; Sulfites, Thiosulfates, and Dithionites. Online Posting Date: June 15, 2000. | |

| Record name | Sodium hydrosulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Details | Barbera JJ et al; Ullmann's Encyclopedia of Industrial Chemistry. 7th ed. (2002). NY, NY: John Wiley & Sons; Sulfites, Thiosulfates, and Dithionites. Online Posting Date: June 15, 2000. | |

| Record name | SODIUM DITHIONITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1717 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

> 88% pure w/w. Impurities: Disodium disulfite (1-5% w/w); Sodium sulfite (1-5% w/w); Sodium thiosulfate (0-2% w/w) | |

| Details | OECD; SIDS Initial Assessment Reports for Sodium Dithionite (CAS No.: 7775-14-6) for SIAM 19 (October 2004). Available from, as of November 10, 2009: https://www.inchem.org/documents/sids/sids/7775146.pdf | |

| Record name | Sodium hydrosulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or grayish-white crystalline powder, Light-lemon-colored solid in powder or flake form, White, colorless or yellow-white crystals | |

CAS No. |

7775-14-6 | |

| Record name | SODIUM DITHIONITE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4500 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sodium hydrosulfite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007775146 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium dithionite | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Dithionous acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dithionous acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9029697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium dithionite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.991 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM DITHIONITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K5B8F6ES1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sodium hydrosulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | SODIUM DITHIONITE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1717 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

52 °C (decomposes) | |

| Details | Lide, D.R. CRC Handbook of Chemistry and Physics 88TH Edition 2007-2008. CRC Press, Taylor & Francis, Boca Raton, FL 2007, p. 4-90 | |

| Record name | Sodium hydrosulfite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.